molecular formula C9H9ClO2 B181035 3-(Methoxymethyl)benzoyl chloride CAS No. 199742-77-3

3-(Methoxymethyl)benzoyl chloride

Cat. No.: B181035
CAS No.: 199742-77-3
M. Wt: 184.62 g/mol
InChI Key: FDGKURKKEZGXPU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzoyl chloride is a specialized benzoyl chloride derivative intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any personal use. Benzoyl chloride derivatives are highly valuable in chemical synthesis and analytical chemistry. A key research application for such compounds is in metabolomics, particularly as derivatization agents to enhance the detection of neurochemicals. Derivatization with reagents like benzoyl chloride allows for the sensitive analysis of a wide range of metabolites—including catecholamines, amino acids, and neurotransmitters—using HPLC-MS/MS. This process improves chromatographic separation, increases detection sensitivity, and enables precise quantification, making it crucial for studying physiological mechanisms in various biological matrices such as serum, cerebrospinal fluid, and tissue homogenates . As an acyl chloride, it readily undergoes reactions with alcohols and amines to form corresponding esters and amides, making it a versatile building block in organic synthesis . Researchers value this compound for its potential to introduce the 3-(methoxymethyl)benzoyl group into target molecules, which can be useful in the development of novel compounds for pharmacological and material science applications. Standard safe handling procedures for acyl chlorides must be followed, as they can react with moisture to release hydrogen chloride and are typically skin irritants .

Properties

IUPAC Name

3-(methoxymethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGKURKKEZGXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602550
Record name 3-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199742-77-3
Record name 3-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is displaced by chloride. Thionyl chloride, a dual-function reagent, acts as both the chlorinating agent and solvent. The process is typically conducted under reflux (70–80°C) for 4–6 hours, achieving near-quantitative yields. Excess SOCl₂ is removed via distillation, and the crude product is purified by vacuum distillation or recrystallization.

Key Parameters:

  • Molar Ratio: A 1:3 stoichiometry of acid to SOCl₂ ensures complete conversion.

  • Catalysts: Catalytic dimethylformamide (DMF, 0.1–0.5 mol%) accelerates the reaction by generating reactive acyl imidazolium intermediates.

  • Purity Control: Residual SOCl₂ is neutralized with anhydrous sodium carbonate, followed by filtration to isolate the acyl chloride.

Industrial-Scale Adaptations

Large-scale production often substitutes SOCl₂ with oxalyl chloride due to its lower corrosivity and easier handling. A 2024 industrial protocol reported by Fisher Scientific employs oxalyl chloride in dichloromethane at 25°C, achieving 92% yield with >99% purity. The method minimizes by-product formation (e.g., HCl) and reduces energy consumption by eliminating reflux requirements.

Friedel-Crafts Acylation of Methoxymethyl-Substituted Arenes

Friedel-Crafts acylation introduces the benzoyl chloride moiety directly onto a methoxymethyl-substituted aromatic ring. This method is advantageous for constructing complex aryl ketones but requires precise control over regioselectivity.

Substrate Preparation and Catalysis

The reaction employs 3-(methoxymethyl)toluene as the arene substrate and benzoyl chloride as the acylating agent. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) serves as the Lewis acid catalyst, facilitating the generation of acylium ions.

Optimized Protocol (CN107176908A):

  • Solvent: Nitromethane or dichloroethane (50–60°C).

  • Catalyst Loading: 1.2 equiv of AlCl₃ relative to the acyl chloride.

  • Yield: 78–85%, with minor ortho/para isomerization.

Limitations and By-Product Mitigation

The electron-donating methoxymethyl group directs acylation to the para position, but competing side reactions (e.g., over-acylation) necessitate careful stoichiometric control. Recent advancements utilize zeolite-confined Lewis acids (e.g., Hβ-zeolite/AlCl₃) to enhance regioselectivity and reduce catalyst waste.

Benzotrichloride-Mediated Alkylation

The CN105384625A patent outlines a novel route using benzotrichloride (C₆H₅CCl₃) and paraformaldehyde [(CH₂O)ₙ] under Lewis acid catalysis. While originally developed for 3-chloromethyl derivatives, this method is adaptable to methoxymethyl analogues by substituting formaldehyde with methoxymethyl chloride.

Reaction Dynamics

The proposed mechanism involves electrophilic substitution, where benzotrichloride reacts with methoxymethyl chloride to form a transient benzyl cation, which subsequently undergoes chloride abstraction.

Experimental Conditions:

  • Catalyst: Anhydrous MnCl₂ or AlCl₃ (0.3 equiv).

  • Solvent: Chloroform or dichloromethane at 50–55°C.

  • Yield: 81–95% after 16–18 hours.

Scalability and Cost Efficiency

This method offers cost advantages due to the low price of benzotrichloride and paraformaldehyde. However, the need for pressurized reactors (0.4–0.5 MPa nitrogen) and rigorous moisture control limits its adoption in small-scale laboratories.

Grignard Reagent-Based Carbonylative Coupling

The CN107176908A patent describes a Grignard approach using 3-(methoxymethyl)phenyl magnesium chloride and bis(trichloromethyl) carbonate (triphosgene). This method enables the synthesis of high-purity acyl chlorides under mild conditions.

Synthetic Procedure

  • Grignard Reagent Formation: 3-(Methoxymethyl)chlorobenzene reacts with magnesium in tetrahydrofuran (THF) to generate the aryl magnesium chloride.

  • Carbonylation: The Grignard reagent is treated with triphosgene at 10–25°C, yielding the acyl chloride after acid workup.

Advantages:

  • Low Temperature: Reactions proceed at ambient conditions, reducing energy costs.

  • Purity: >95% purity without distillation, as by-products (e.g., MgCl₂) are removed via filtration.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Temperature (°C) Catalyst Scalability
Chlorination (SOCl₂)90–9598–9970–80DMFHigh
Friedel-Crafts78–8590–9250–60AlCl₃Moderate
Benzotrichloride Alkylation81–9595–9750–55MnCl₂/AlCl₃High
Grignard Carbonylation88–9395–9810–25NoneLow

Key Observations:

  • Chlorination is optimal for industrial-scale production due to high yields and established infrastructure.

  • Grignard methods offer superior purity but require stringent anhydrous conditions, limiting scalability.

  • Benzotrichloride alkylation provides a cost-effective alternative but necessitates pressurized reactors .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(methoxymethyl)benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-(methoxymethyl)benzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts in these reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

    Hydrolysis: The major products are 3-(methoxymethyl)benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: The major products are aromatic compounds with the 3-(methoxymethyl)benzoyl group attached.

Scientific Research Applications

3-(Methoxymethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. This reactivity is due to the electron-withdrawing nature of the benzoyl chloride group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and physicochemical properties of 3-(Methoxymethyl)benzoyl chloride with similar benzoyl chloride derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Physical Properties
3-Methoxybenzoyl chloride 1711-05-3 C₈H₇ClO₂ 170.59 -OCH₃ (3) Corrosive liquid; H314 hazard
3-(Trifluoromethyl)benzoyl chloride 2251-65-2 C₈H₄ClF₃O 208.56 -CF₃ (3) High reactivity; electron-withdrawing group
3-Dimethylaminobenzoyl chloride hydrochloride 117500-61-5 C₉H₁₁Cl₂NO 220.09 -N(CH₃)₂ (3) Solid; used in pharmaceutical synthesis
3-Methoxy-2-methylbenzoyl chloride 24487-91-0 C₁₀H₁₁ClO₂ 198.65 -OCH₃ (3), -CH₃ (2) Corrosive; industrial applications
3-(Chloromethyl)benzoyl chloride Not specified C₈H₆Cl₂O 189.04 -CH₂Cl (3) Intermediate in polymer synthesis

Notes:

  • The methoxymethyl group (-CH₂OCH₃) in this compound is expected to act as an electron-donating group, similar to methoxy (-OCH₃) in 3-Methoxybenzoyl chloride, enhancing nucleophilic acyl substitution reactivity compared to electron-withdrawing groups like -CF₃ .
Electron-Donating Substituents
  • 3-Methoxybenzoyl chloride and its analogs with -OCH₃ or -CH₂OCH₃ groups exhibit higher reactivity in Friedel-Crafts acylations and Bischler-Napieralski reactions due to enhanced electrophilicity at the carbonyl carbon . For example, electron-donating groups improve yields in cyclization reactions with guaiazulene derivatives .
  • 3-(Chloromethyl)benzoyl chloride is utilized in microwave-assisted syntheses of salicylic acid derivatives, where its -CH₂Cl group facilitates rapid coupling under mild conditions .
Electron-Withdrawing Substituents
  • 3-(Trifluoromethyl)benzoyl chloride demonstrates lower reactivity in nucleophilic substitutions due to the electron-withdrawing -CF₃ group. However, it is valuable in agrochemical synthesis, where fluorinated groups enhance metabolic stability .
Amino and Methyl Substituents
  • 3-Dimethylaminobenzoyl chloride hydrochloride is a solid reagent used in peptide and heterocycle synthesis, leveraging its amino group for directed functionalization .
  • 3-Methoxy-2-methylbenzoyl chloride combines steric and electronic effects, making it suitable for regioselective acylations in industrial settings .

Biological Activity

3-(Methoxymethyl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Chemical Name : this compound
  • CAS Number : 199742-77-3
  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 200.65 g/mol

The biological activity of this compound primarily involves its role as an acylating agent, which can modify various biological molecules. The mechanism includes:

  • Acylation of Amines and Alcohols : The compound can react with nucleophiles such as amines and alcohols, leading to the formation of amides or esters, respectively. This reaction is crucial for synthesizing biologically active compounds.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : At a concentration of 250 μg/mL, it demonstrated a significant inhibition rate of approximately 97.62% against MCF-7 cells, indicating potent cytotoxic effects .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Inhibition Rate (%) at 250 μg/mL
AntibacterialStaphylococcus aureus0.03125-
AntibacterialEnterococcus faecalis0.25-
AnticancerMCF-7-97.62
AnticancerHeLa--

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by researchers at a university laboratory tested the antibacterial efficacy of various benzoyl chlorides, including this compound. The results confirmed its effectiveness against multidrug-resistant strains, supporting its potential as a lead compound for antibiotic development.
  • Anticancer Screening :
    In a comparative study involving multiple compounds, this compound was found to have superior activity against MCF-7 cells compared to other derivatives, suggesting its potential for further development in cancer therapeutics.

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